

Lantanilic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Lantanilic acid

Cat. No.: B3427613

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CAS Number: 60657-41-2^[1] Molecular Formula: C₃₅H₅₂O₆^[1]

This technical guide provides an in-depth overview of **Lantanilic acid**, a pentacyclic triterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines its chemical properties, biological activities, and detailed experimental protocols for its isolation and bioactivity assessment.

Chemical and Physical Properties

Lantanilic acid is a natural product isolated from plants of the Lantana genus, most notably Lantana camara. As a member of the triterpenoid class of compounds, it possesses a complex cyclic structure.

Property	Value	Source
CAS Number	60657-41-2	^[1]
Molecular Formula	C ₃₅ H ₅₂ O ₆	^[1]
Molecular Weight	568.8 g/mol	^[1]
Appearance	White crystalline solid	^[2]
Solubility	Soluble in ethyl acetate and methanol	^[2] ^[3]

Spectroscopic Data Summary

The structure of **Lantanilic acid** has been elucidated using various spectroscopic techniques. The following table summarizes key spectral data.

Spectroscopic Data	Key Features
^1H NMR (400 MHz, CDCl_3)	Signals at δ 5.37 (olefinic proton), δ 3.03 (dd), and multiple singlets for methyl groups between δ 0.76 and δ 1.14. [3]
^{13}C NMR (100 MHz, CDCl_3)	35 carbon resonances, including a carboxylic acid carbon at δ 177.3 and a carbonyl carbon at δ 165.3. [3]
Mass Spectrometry (ESI-MS)	Pseudo-molecular ion peak at m/z 569.2 $[\text{M}+\text{H}]^+$, consistent with the molecular formula $\text{C}_{35}\text{H}_{52}\text{O}_6$. [2] [3]

Biological Activities and Quantitative Data

Lantanilic acid has demonstrated a range of biological activities, with the most significant being its leishmanicidal, antibacterial, and antifungal properties.

Biological Activity	Test Organism/Assay	Result	Concentration	Source
Leishmanicidal	Leishmania major promastigotes	IC ₅₀ = 21.3 µM	21.3 µM	[4]
Antibacterial	Staphylococcus aureus (Gram-positive)	1.7 mm zone of inhibition	500 µg/mL	
Antifungal	Candida albicans	9.3 mm zone of inhibition	500 µg/mL	
8.3 mm zone of inhibition	250 µg/mL			
4.6 mm zone of inhibition	125 µg/mL			

Experimental Protocols

Isolation of Lantanilic Acid from Lantana camara

This protocol describes the extraction and purification of **Lantanilic acid** from the leaves of Lantana camara.

1. Plant Material Preparation:

- Collect fresh leaves of Lantana camara.
- Wash the leaves with distilled water to remove any debris.
- Oven-dry the leaves at 45°C until a constant weight is achieved.
- Grind the dried leaves into a coarse powder using a grinding machine.[2][3]

2. Extraction:

- Soak approximately 22 g of the dried leaf powder in 100% ethyl acetate at room temperature.[2][3]

- Concentrate the resulting extract using a rotary evaporator at 45°C to obtain the crude extract.[\[2\]](#)[\[3\]](#)

3. Chromatographic Purification:

- Prepare a silica gel 60 (230-400 mesh) column (40 cm x 5 cm ID).
- Apply the crude extract to the top of the silica gel column.
- Elute the column isocratically with a solvent system of n-hexane and ethyl acetate (80:20).[\[2\]](#)[\[3\]](#)
- Collect fractions of 100 mL each.
- Monitor the fractions by thin-layer chromatography (TLC).
- Fraction 9, upon evaporation at room temperature, will yield clear crystalline substances.
- Wash the crystals with the n-hexane-ethyl acetate (80:20) solvent mixture to afford pure **Lantanilic acid**.[\[2\]](#)[\[3\]](#)

In Vitro Leishmanicidal Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of **Lantanilic acid** against Leishmania major promastigotes.

1. Parasite Culture:

- Culture Leishmania major promastigotes in a suitable medium (e.g., M199) supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

2. Assay Procedure:

- Harvest log-phase promastigotes and adjust the concentration to 1 x 10⁶ cells/mL in fresh culture medium.
- Dispense 100 µL of the parasite suspension into the wells of a 96-well microtiter plate.
- Prepare serial dilutions of **Lantanilic acid** in the culture medium and add 100 µL to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
- Incubate the plate at 26°C for 72 hours.

3. Viability Assessment (MTT Assay):

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 26°C.
- Add 100 µL of 50% isopropanol in 10% SDS to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

Antibacterial and Antifungal Susceptibility Testing (Disk Diffusion Method)

This protocol is based on the Kirby-Bauer disk diffusion method to assess the antimicrobial activity of **Lantanilic acid**.

1. Inoculum Preparation:

- Prepare a fresh overnight culture of the test microorganisms (*Staphylococcus aureus* and *Candida albicans*) in a suitable broth.
- Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria and $1-5 \times 10^6$ CFU/mL for yeast).

2. Plate Inoculation:

- Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
- Evenly swab the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) to create a lawn of microbial growth.

3. Disk Application and Incubation:

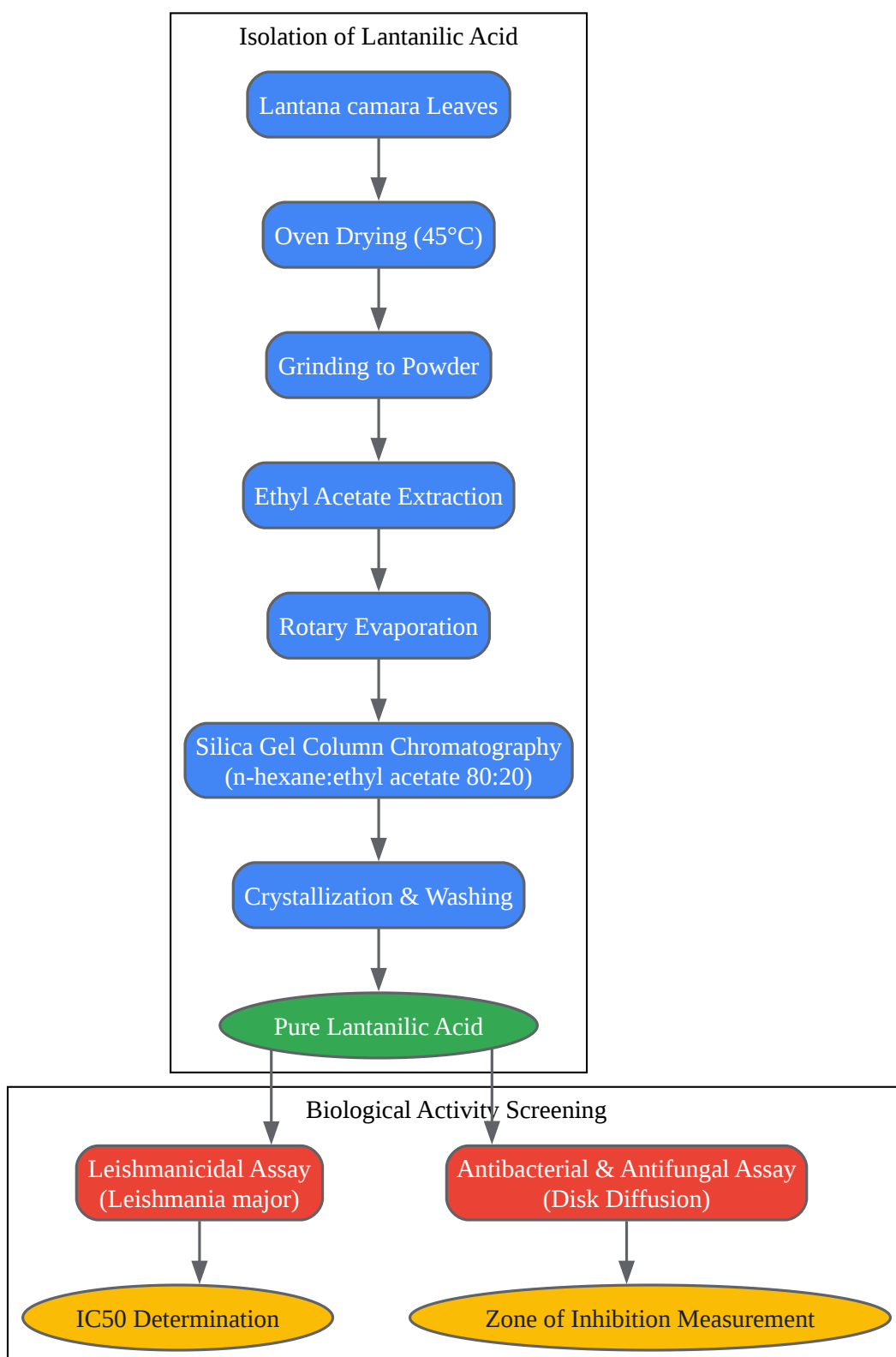
- Prepare sterile paper disks (6 mm in diameter) impregnated with known concentrations of **Lantanilic acid** (e.g., 125, 250, and 500 µg/disk).
- Aseptically place the impregnated disks on the surface of the inoculated agar plates, ensuring firm contact.
- Include positive control disks (e.g., amoxicillin for bacteria, ketoconazole for fungi) and a negative control disk (solvent only).
- Incubate the plates at 37°C for 24 hours for bacteria and 25-30°C for 48-72 hours for fungi.

4. Result Interpretation:

- Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Visualizations

Experimental Workflow for Lantanilic Acid Isolation and Bioactivity Screening

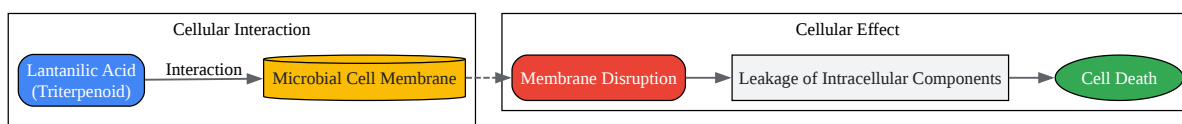


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Caption: Workflow for the isolation and biological activity screening of **Lantanilic acid**.

Proposed General Mechanism of Action for Triterpenoids

While the specific signaling pathways affected by **Lantanilic acid** have not been elucidated, a general mechanism of action for antimicrobial triterpenoids has been proposed, which involves the disruption of the microbial cell membrane.



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Caption: Proposed mechanism of action for antimicrobial triterpenoids like **Lantanilic acid**.

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